molecular formula C9H13N3 B1320410 2-(Pyrrolidin-1-yl)pyridin-3-amine CAS No. 5028-13-7

2-(Pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1320410
CAS No.: 5028-13-7
M. Wt: 163.22 g/mol
InChI Key: DPASXGNZPSLEBK-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with cyclooxygenase-2 (COX-2), inhibiting its activity with an IC50 value in the range of 1-8 µM . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit spontaneous locomotor activity in mice, indicating its potential impact on neuronal cells and signaling pathways . Additionally, its interaction with COX-2 suggests a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . This inhibition is facilitated by the pyrrolidine ring, which enhances the binding affinity and specificity of the compound for COX-2.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity against COX-2 over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, it may cause adverse effects such as reduced locomotor activity and potential toxicity to neuronal cells . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins may influence its bioavailability and accumulation in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, may further regulate its localization and activity within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloropyridine under basic conditions . The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    Pyrrolidine-2,5-dione: Features a pyrrolidine ring with two ketone groups.

    Pyrrolizine: Contains a fused pyrrolidine and benzene ring system.

Uniqueness

2-(Pyrrolidin-1-yl)pyridin-3-amine is unique due to its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPASXGNZPSLEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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